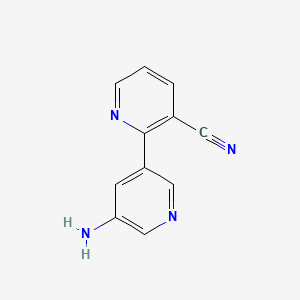![molecular formula C14H8ClF3O2 B578345 Ácido 3-cloro-4'-(trifluorometil)-[1,1'-bifenil]-4-carboxílico CAS No. 1261822-09-6](/img/structure/B578345.png)
Ácido 3-cloro-4'-(trifluorometil)-[1,1'-bifenil]-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that features a biphenyl core substituted with a chloro group and a trifluoromethyl group
Aplicaciones Científicas De Investigación
3-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial properties.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . The presence of the carboxylic acid group also suggests potential interactions with enzymes or receptors via hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, including those related to inflammation, pain perception, and cellular metabolism .
Pharmacokinetics
The presence of the trifluoromethyl group may enhance the compound’s metabolic stability, while the carboxylic acid group may influence its absorption and distribution .
Result of Action
Based on its structural features, it may exert its effects through interactions with various enzymes or receptors, potentially leading to changes in cellular signaling or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the ionization state of the carboxylic acid group can be influenced by pH, potentially affecting the compound’s absorption and distribution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable biphenyl derivative. The reaction is carried out in a nonchlorinated organic solvent, inert towards isocyanates, at temperatures ranging from 20°C to 60°C . The reaction mixture is then treated with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. For example, continuous flow nitration has been employed to optimize reaction conditions, achieving high conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Nitration: The aromatic rings can undergo nitration under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for nitration, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitro derivatives, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylacetic acid
Uniqueness
3-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions. The presence of both chloro and trifluoromethyl groups further enhances its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of 3-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-chloro-4-[4-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-7-9(3-6-11(12)13(19)20)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKADULJJHFBIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691170 |
Source


|
| Record name | 3-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261822-09-6 |
Source


|
| Record name | 3-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
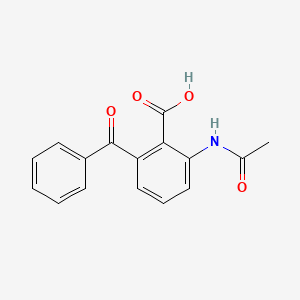
![[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine](/img/structure/B578264.png)
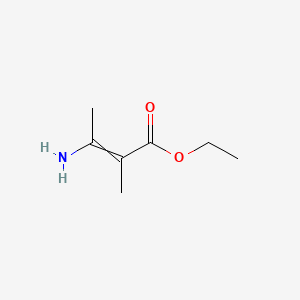
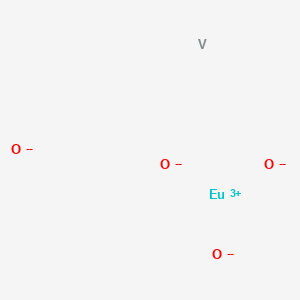

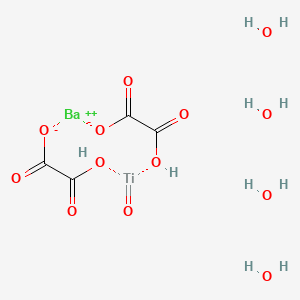


![(1'S,12'S)-spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene]](/img/structure/B578277.png)
![5,13-Dioxa-1,3,9,11-tetrazadispiro[5.1.58.16]tetradeca-1,3,9,11-tetraene](/img/structure/B578278.png)


